Myriceric Acid C Exhibits 2- to 5-Fold Greater Cytotoxicity Against Lung and Breast Carcinoma Cells Than Myriceric Acids A and B
In a direct head-to-head comparison within the same study, myriceric acid C (29) demonstrated IC50 values of 3.9 µg/mL against A549 human lung carcinoma cells and 4.1 µg/mL against MCF-7 human breast carcinoma cells. In stark contrast, myriceric acid A (27) exhibited IC50 values greater than 20 µg/mL for both cell lines, and myriceric acid B (28) showed IC50 values of 8.2 µg/mL (A549) and 10.4 µg/mL (MCF-7) [1]. This represents a 2- to 5-fold increase in cytotoxic potency for myriceric acid C relative to its closest structural analogs, underscoring its superior performance in these cancer models.
| Evidence Dimension | Cytotoxicity (IC50, µg/mL) |
|---|---|
| Target Compound Data | A549: 3.9, MCF-7: 4.1 |
| Comparator Or Baseline | Myriceric acid A: >20 (A549), >20 (MCF-7); Myriceric acid B: 8.2 (A549), 10.4 (MCF-7) |
| Quantified Difference | 2-5x lower IC50 (more potent) |
| Conditions | Human lung carcinoma A549 and breast carcinoma MCF-7 cell lines; 48 h exposure; MTT assay; Wu et al., 2005, Table 1 |
Why This Matters
This quantitative potency advantage directly informs compound selection for cancer cell-based assays, enabling lower working concentrations that can reduce off-target effects and improve assay sensitivity.
- [1] Wu, P. L., Wu, T. S., He, C. X., Su, C. H., & Lee, K. H. (2005). Constituents from the stems of Hibiscus taiwanensis. Chemical and Pharmaceutical Bulletin, 53(1), 56–59. View Source
